methyl 6-(2,2,2-trifluoroethyl)pyridine-3-carboxylate
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Overview
Description
Methyl 6-(2,2,2-trifluoroethyl)pyridine-3-carboxylate is a fluorinated organic compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique physicochemical properties, which make them valuable in various scientific and industrial applications. The presence of the trifluoromethyl group imparts significant stability and lipophilicity to the molecule, enhancing its biological activity and making it a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
Fluoropyridines, a class of compounds to which this molecule belongs, have been associated with various biological applications .
Mode of Action
Fluoropyridines, in general, are known for their interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Biochemical Pathways
Fluoropyridines have been used in the synthesis of various biologically active compounds .
Action Environment
It’s worth noting that fluoropyridines are generally air sensitive and should be stored in a cool place, away from strong oxidizing agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-(2,2,2-trifluoroethyl)pyridine-3-carboxylate typically involves the introduction of the trifluoroethyl group into the pyridine ring. One common method is the nucleophilic substitution reaction, where a suitable pyridine derivative reacts with a trifluoroethylating agent under basic conditions. For example, 2,3,6-trifluoropyridine can be reacted with methanol in the presence of sodium methoxide to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The use of catalysts, such as palladium or nickel, can enhance the reaction efficiency. Additionally, maintaining an inert atmosphere and controlling the temperature are crucial to prevent side reactions and degradation of the product .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(2,2,2-trifluoroethyl)pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as sodium hydride and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include trifluoromethylated carboxylic acids, alcohols, and substituted pyridines, which are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Methyl 6-(2,2,2-trifluoroethyl)pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various fluorinated compounds, which are important in material science and catalysis.
Biology: The compound is studied for its potential as a bioactive molecule, particularly in the development of enzyme inhibitors and receptor modulators.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides, due to its stability and efficacy
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as an intermediate in crop protection products.
2-Methyl-6-(trifluoromethyl)pyridine-3-carboxaldehyde: Participates in Horner-Wadsworth-Emmons reactions.
6-Methyl-2,3-bis-(trifluoromethyl)pyridine: Known for its antimicrobial and antiviral activities.
Uniqueness
Methyl 6-(2,2,2-trifluoroethyl)pyridine-3-carboxylate stands out due to its specific trifluoroethyl group, which imparts unique properties such as increased lipophilicity and stability. These characteristics make it particularly valuable in the synthesis of bioactive molecules and industrial chemicals .
Properties
IUPAC Name |
methyl 6-(2,2,2-trifluoroethyl)pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-15-8(14)6-2-3-7(13-5-6)4-9(10,11)12/h2-3,5H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYTYBQNTAPVSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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